molecular formula C11H12O3 B8816790 3-(4-Ethoxyphenyl)acrylic acid

3-(4-Ethoxyphenyl)acrylic acid

Cat. No.: B8816790
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a propenoic acid group attached to a phenyl ring substituted with an ethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: 4-ethoxybenzoic acid

    Reduction: 3-(4-ethoxyphenyl)propanoic acid

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Ethoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 3-(4-Ethoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Propenoic acid, 3-(4-nitrophenyl)-: Contains a nitro group at the para position.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-: Features a hydroxyl group at the para position.

Uniqueness

3-(4-Ethoxyphenyl)acrylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)

InChI Key

DZLOUWYGNATKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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